

Furaquinocin C: A Technical Guide to its Chemical Structure and Stereochemistry

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Compound of Interest

Compound Name: Furaquinocin C

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Abstract

Furaquinocin C is a member of the furaquinocin family of meroterpenoids, hybrid natural products derived from a polyketide and a terpenoid precursor. Isolated from *Streptomyces* species, **Furaquinocin C** has garnered interest due to its notable cytocidal activity against various cancer cell lines. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key experimental data related to **Furaquinocin C**, intended to serve as a resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Chemical Structure and Stereochemistry

Furaquinocin C possesses a complex molecular architecture featuring a furanonaphthoquinone core linked to a monoterpene-derived side chain. The molecule is characterized by a high degree of oxidation and multiple stereocenters.

1.1. Planar Structure

The planar structure of **Furaquinocin C** was elucidated through extensive spectroscopic analysis, primarily utilizing Nuclear Magnetic Resonance (NMR) and mass spectrometry techniques. The core is a naphtho[2,3-b]furan-4,9-dione, which is further substituted with methyl and methoxy groups.

1.2. Absolute Stereochemistry

The absolute stereochemistry of naturally occurring (-)-**Furaquinocin C** has been determined to be (2R, 3R). This assignment was confirmed through the total synthesis of (-)-**Furaquinocin C** and its epimers. Comparison of the optical rotation of the natural product with synthetic diastereomers provided definitive proof of the stereochemical configuration at the C-2 and C-3 positions of the dihydrofuran ring. The optical rotation of natural **Furaquinocin C** ($[\alpha]_D = -25^\circ$) is opposite to that of its synthetic 3-epimer, (2R, 3S)-**Furaquinocin C** ($[\alpha]_D = +58^\circ$), supporting the (2R, 3R) assignment for the natural product.^[1]

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Spectroscopic Data

The structural elucidation of **Furaquinocin C** relies heavily on one- and two-dimensional NMR spectroscopy. While a complete, published, and assigned dataset for **Furaquinocin C** is not readily available in a single source, the following table has been compiled based on data from closely related analogs, such as Furaquinocin K, and confirmed through synthetic efforts where the spectra were found to be identical to the natural product.

Table 1: Representative ^1H and ^{13}C NMR Spectroscopic Data for the **Furaquinocin Core**

Position	¹³ C Chemical Shift (δ_c , ppm)	¹ H Chemical Shift (δ_H , ppm, multiplicity, J in Hz)	Key HMBC Correlations
2	~91.4	~4.99 (q, 6.5)	2-Me, C-3
3	~46.5	~3.55 (dq, 6.5, 3.5)	2-Me, 3-Me, C-2, C-3a
3a	~158.0	-	
4	~182.0	-	
4a	~110.0	-	
5	~108.0	~6.80 (s)	C-4, C-6, C-9a
6	~160.0	-	
7-OMe	~60.7	~4.00 (s)	
7	~162.0	-	
8-Me	~9.3	~2.06 (s)	C-7, C-8, C-8a
8	~118.0	-	
8a	~134.0	-	
9	~180.0	-	
9a	~133.0	-	
9b	~124.0	-	
2-Me	~15.0	~1.50 (d, 6.5)	C-2, C-3
3-Me	~9.5	~1.25 (d, 6.5)	C-2, C-3

Note: Data is representative and compiled from spectral data of closely related furaquinocins and confirmed by synthetic studies. Exact chemical shifts may vary depending on the solvent and instrument.

Experimental Protocols

3.1. Isolation of **Furaquinocin C** from *Streptomyces* sp. KO-3988

The following is a generalized protocol for the isolation of **Furaquinocin C** from the culture broth of *Streptomyces* sp. KO-3988.

- **Fermentation:** *Streptomyces* sp. KO-3988 is cultured in a suitable production medium (e.g., SG medium) under aerobic conditions for several days to allow for the production of secondary metabolites.[\[1\]](#)
- **Extraction:** The culture broth is separated from the mycelia by centrifugation or filtration. The supernatant is then extracted with an organic solvent, typically ethyl acetate. The organic layers are combined and concentrated under reduced pressure to yield a crude extract.[\[1\]](#)
- **Chromatographic Purification:** The crude extract is subjected to a series of chromatographic steps to purify **Furaquinocin C**.
 - **Normal-Phase Chromatography:** The extract is first fractionated on a silica gel column using a gradient of hexane and ethyl acetate.
 - **Size-Exclusion Chromatography:** Fractions containing furaquinocins are further purified using a Sephadex LH-20 column with methanol as the eluent.
 - **Preparative High-Performance Liquid Chromatography (HPLC):** The final purification is achieved by preparative reverse-phase HPLC (e.g., on a C18 column) with a suitable solvent system, such as a gradient of acetonitrile and water, to yield pure **Furaquinocin C**.[\[1\]](#)

3.2. General Procedure for Spectroscopic Analysis

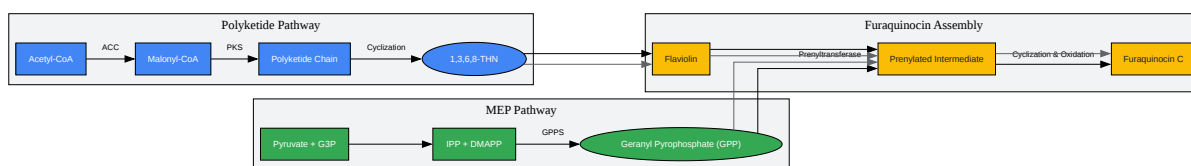
- **NMR Spectroscopy:** NMR spectra are typically recorded on high-field spectrometers (e.g., 500 MHz or higher). Samples are dissolved in deuterated solvents such as chloroform-d (CDCl_3) or methanol-d₄ (CD_3OD). Standard 1D (^1H , ^{13}C) and 2D (COSY, HSQC, HMBC) experiments are performed to elucidate the structure and assign proton and carbon signals.[\[1\]](#)
- **Mass Spectrometry:** High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), is used to determine the exact mass and molecular formula of the

compound.

- Optical Rotation: The specific rotation is measured using a polarimeter to determine the enantiomeric nature of the isolated compound.

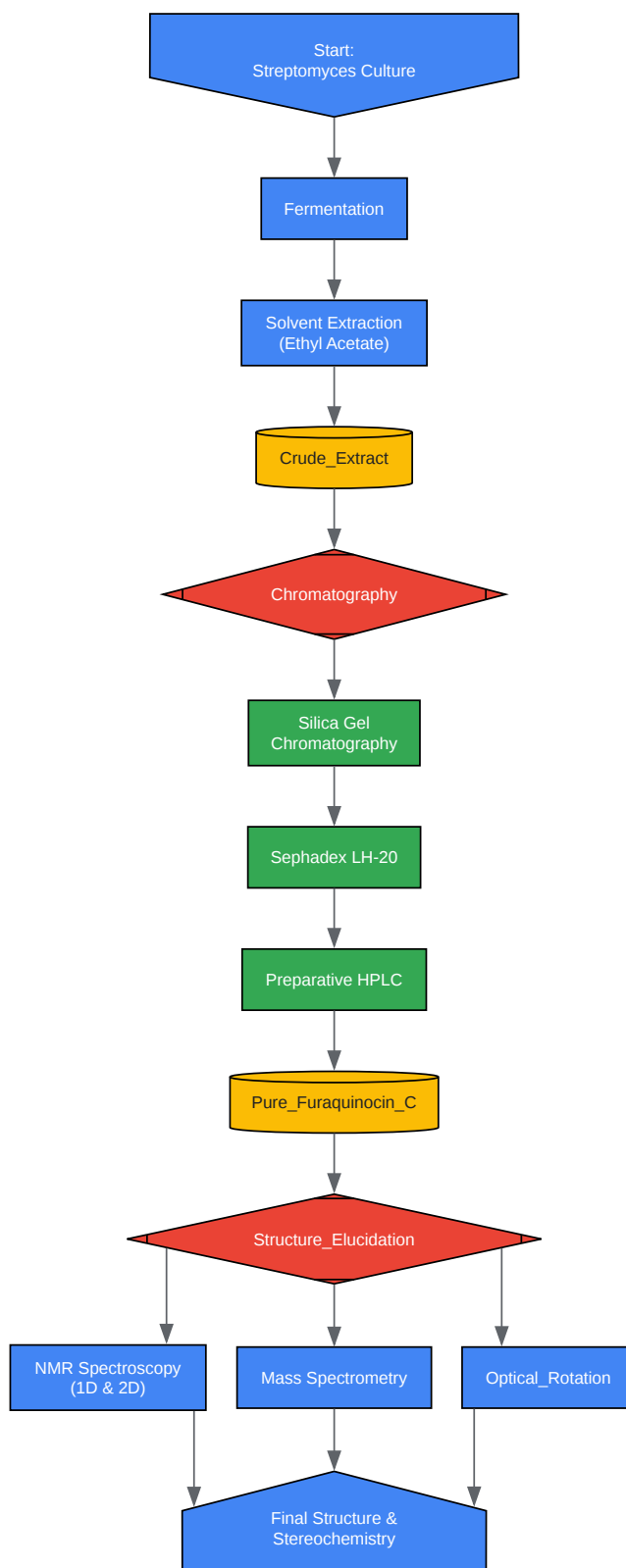
Biosynthesis and Experimental Workflows

The biosynthesis of **Furaquinocin C** is a complex process that has been the subject of significant research. It involves the convergence of the polyketide and terpenoid pathways. The following diagrams illustrate the proposed biosynthetic pathway and a general workflow for the isolation and characterization of **Furaquinocin C**.



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Caption: Proposed biosynthetic pathway of **Furaquinocin C**.



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Caption: General workflow for **Furaquinocin C** isolation and characterization.

Biological Activity and Mechanism of Action

Furaquinocins, including **Furaquinocin C**, have demonstrated significant cytocidal activity against various human cancer cell lines, such as HeLa S3 and B16 melanoma cells.[2] However, the precise molecular mechanism underlying this cytotoxicity has not been fully elucidated in the reviewed literature. Further investigation is required to identify the specific molecular targets and signaling pathways modulated by **Furaquinocin C** that lead to cell death.

Conclusion

Furaquinocin C remains an intriguing natural product with a challenging chemical structure and promising biological activity. This guide has summarized the current knowledge of its chemical and stereochemical properties, providing a foundation for further research and development. The detailed spectroscopic and synthetic data, coupled with an understanding of its biosynthesis, will be invaluable for the design of novel analogs with potentially improved therapeutic properties. Future work should focus on elucidating the specific mechanism of action to fully realize the therapeutic potential of the furaquinocin scaffold.

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References

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
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